

Clinical Outcomes of FTD/TPI Combination Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Trifluridine

CAS No.: 70-00-8

Cat. No.: S545855

[Get Quote](#)

Combination Therapy	Trial Phase / Type	Patient Population	Key Efficacy Outcomes	Reference
FTD/TPI + Bevacizumab (vs. FTD/TPI alone)	Phase III (SUNLIGHT) & Real-World	Refractory mCRC (3L+)	Median OS: 10.8 vs 7.5 months (SUNLIGHT); 8.4 vs 6.3 months (Real-World). Median PFS: 5.6 vs 2.4 months (SUNLIGHT); 4.1 vs 2.1 months (Real-World). DCR: 59.6% vs 25.4% (Real-World).	[1] [2] [3]
FTD/TPI + Panitumumab (vs. FTD/TPI + Bevacizumab)	Phase II (FIRE-8)	First-line RAS WT mCRC, unfit for intensive chemo	Primary Endpoint: Objective Response Rate (ORR). Results pending. Aims to improve ORR from 30% (control) to 55%.	[4]
FTD/TPI + Irinotecan + Bevacizumab	Phase II	Later-line mCRC	ORR: 25.8%. DCR: 93.5%. Median PFS: 9.2 months. Promising efficacy with tolerable toxicity.	[3]

Combination Therapy	Trial Phase / Type	Patient Population	Key Efficacy Outcomes	Reference
Biweekly FTD/TPI ± Bevacizumab (vs. Standard Regimen)	Retrospective	mCRC	Median OS: 256 vs 224 days. Median PFS: 131 vs 84 days. Improved efficacy and reduced hematological toxicity.	[5]
FTD/TPI + Irinotecan	Phase II (TRITICC)	Second-line Biliary Tract Cancer (BTC)	Primary Endpoint: Progression-Free Survival (PFS). Aims to evaluate safety and efficacy after gemcitabine failure.	[6]

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies commonly used in these clinical studies.

1. Standard Dosing Schedules The regimens in these studies primarily used two FTD/TPI scheduling approaches alongside partner drugs:

- **Standard Regimen:** FTD/TPI (35 mg/m²) was administered orally twice daily on **Days 1-5 and 8-12** of a 28-day cycle [4] [5].
- **Biweekly Regimen:** FTD/TPI (35 mg/m²) was administered orally twice daily on **Days 1-5 and 15-19** of a 28-day cycle. This simplified schedule was often used to improve tolerability [5].

Common partner drug dosing included:

- **Bevacizumab:** 5 mg/kg intravenously on Day 1 (for 2-week cycles) or on Days 1 and 15 (for 4-week cycles) [4] [1] [3].
- **Panitumumab:** 6 mg/kg intravenously on Day 1 and 15 of a 28-day cycle [4].
- **Irinotecan:** 150 mg/m² intravenously on Day 1 of a 14-day cycle [3].

2. Efficacy and Safety Assessment Methods

- **Tumor Response:** Efficacy was primarily evaluated according to **RECIST 1.1 (Response Evaluation Criteria in Solid Tumors)**. Radiological assessments (using CT or MRI) were performed at baseline and typically repeated every 6 to 8 weeks [4] [1] [3].

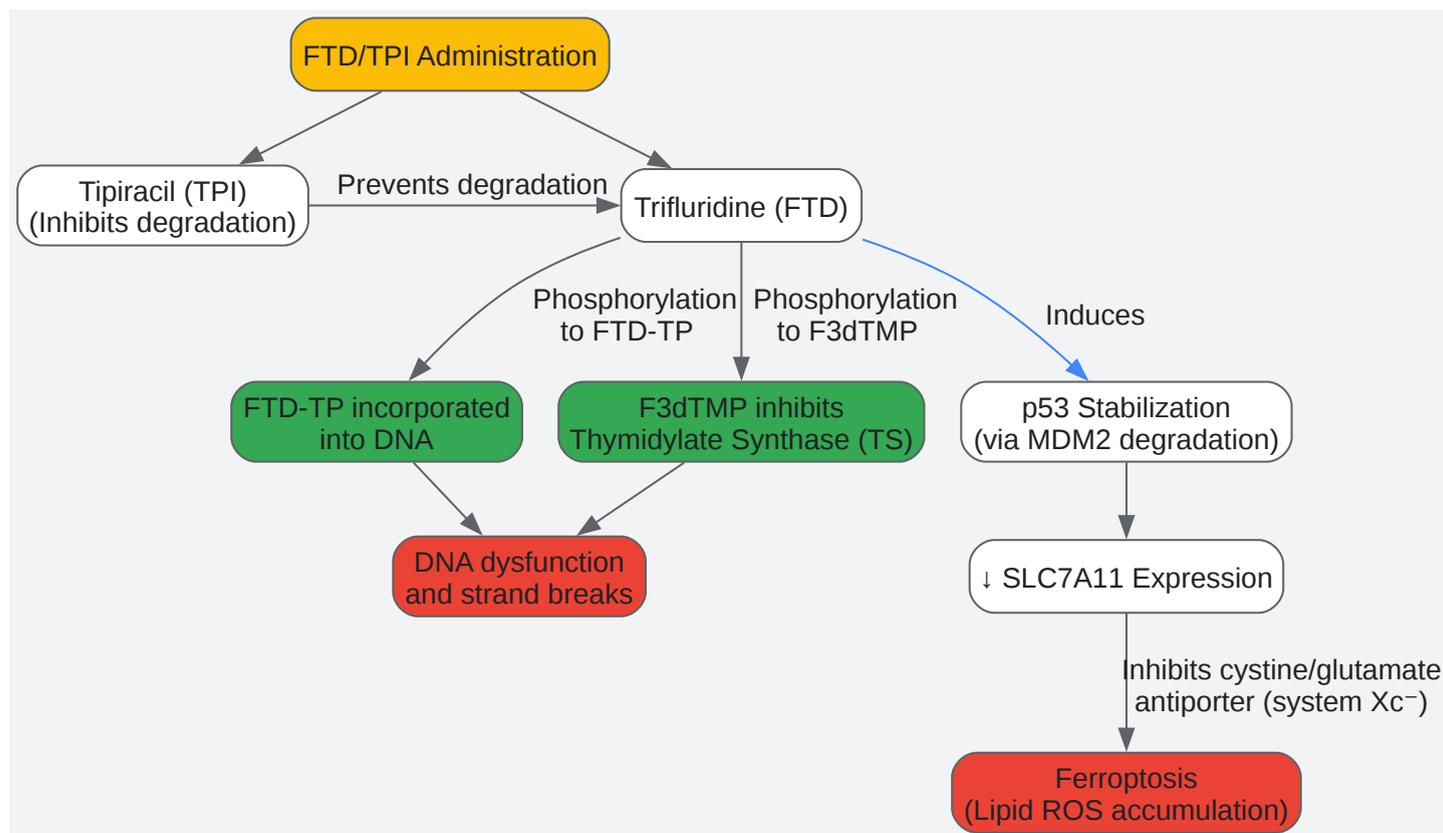
- **Safety Monitoring:** Adverse events (AEs) were systematically recorded and graded for severity based on the **NCI Common Terminology Criteria for Adverse Events (CTCAE)**, with versions 4.0 or 5.0 used across the studies [4] [5] [6]. Safety was assessed at each patient visit.

3. Key Study Design Elements

- **Primary Endpoints:** Common primary endpoints included **Overall Survival (OS)**, **Progression-Free Survival (PFS)**, and **Objective Response Rate (ORR)** [4] [3].
- **Patient Populations:** Studies focused on specific, heavily pre-treated populations, most commonly patients with **refractory mCRC** who had progressed on standard fluoropyrimidine-, oxaliplatin-, and irinotecan-based therapies [1] [3]. Some trials, like FIRE-8, explored combinations in earlier lines for selected, less fit patients [4].

Mechanism of Action and Signaling Pathways

FTD/TPI has a dual mechanism of action. Recent research also reveals a novel pathway involving ferroptosis, as illustrated below.



[Click to download full resolution via product page](#)

Diagram Title: FTD/TPI Mechanisms: DNA Damage and Novel p53-Ferroptosis Pathway

The diagram illustrates two primary mechanistic arms:

- **Cytotoxic DNA Incorporation:** **Trifluridine** is phosphorylated within the cell. Its triphosphate form (**FTD-TP**) is incorporated into DNA, causing dysfunction and strand breaks. Its monophosphate form (**F3dTMP**) inhibits thymidylate synthase (**TS**), disrupting DNA synthesis [7] [3] [8].
- **Novel Ferroptosis Induction:** Recent studies show FTD/TPI promotes the degradation of **MDM2**, leading to the stabilization of the **p53** tumor suppressor protein. Stabilized p53 translocates to the nucleus and represses the expression of **SLC7A11**, a critical component of the system Xc⁻ cystine/glutamate antiporter. This repression leads to depletion of glutathione and the accumulation of lipid reactive oxygen species (ROS), ultimately triggering a novel form of cell death known as **ferroptosis** [8].

Interpretation and Future Directions

For researchers and drug development professionals, the data suggests several key considerations:

- **Established Combination:** **FTD/TPI + Bevacizumab** is now a standard and cost-effective option for refractory mCRC, supported by Level I evidence from the SUNLIGHT trial and real-world data [1] [2].
- **Optimizing Tolerability:** The **biweekly regimen** presents a promising alternative to the standard schedule, potentially improving drug tolerability and patient quality of life without compromising efficacy [5].
- **Exploring Novel Combinations:** Early-phase trials show promising activity for more intensive combinations like **FTD/TPI + Irinotecan + Bevacizumab**, which may benefit a selected patient population with adequate performance status [3].
- **Expanding to New Indications:** Ongoing research is evaluating the efficacy of FTD/TPI-based combinations in other gastrointestinal malignancies, such as biliary tract cancer, indicating a potential for broader application [6].
- **Mechanistic Insights:** The discovery of **ferroptosis induction** via the p53-SLC7A11 axis opens new avenues for rational drug design. Combining FTD/TPI with other ferroptosis inducers (e.g., sulfasalazine) could be a strategy to overcome chemoresistance, as suggested by preclinical models [8].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Real-World Comparison of Trifluridine–Tipiracil with or ... [pmc.ncbi.nlm.nih.gov]
2. Cost-Effectiveness of the New Combination Trifluridine/ ... [sciencedirect.com]
3. Phase II Study of Irinotecan, Trifluridine/tipiracil (TAS-102) ... [nature.com]
4. Study protocol of the FIRE-8 (AIO-KRK/YMO-0519) trial [pmc.ncbi.nlm.nih.gov]
5. Comparative Efficacy and Safety of Standard and Biweekly ... [ar.iiarjournals.org]
6. Study protocol of an open-label, single arm phase II trial ... [bmccancer.biomedcentral.com]

7. Effects and mechanisms of trifluridine alone or in ... [pmc.ncbi.nlm.nih.gov]

8. Trifluridine/tipiracil induces ferroptosis by targeting p53 via ... [nature.com]

To cite this document: Smolecule. [Clinical Outcomes of FTD/TPI Combination Therapies].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b545855#trifluridine-combination-therapy-clinical-outcomes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com